Mepiprazole-d8 (dihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

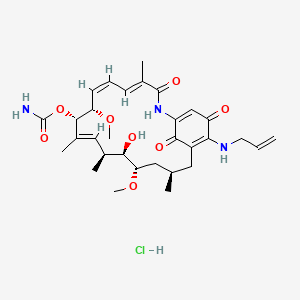

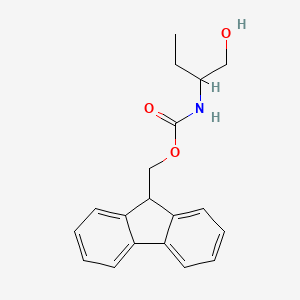

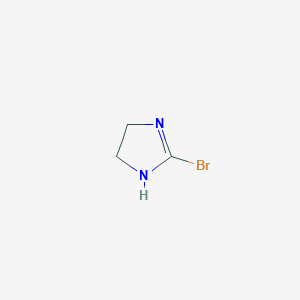

Mepiprazole-d8 (dihydrochloride) is a deuterated form of mepiprazole, a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative that mediates a weak inhibitory action on the uptake of serotonin on hypothalamic neurons. Mepiprazole is marketed in Spain for the treatment of anxiety neuroses and has shown beneficial effects in relieving symptoms of irritable bowel syndrome in certain patients .

Métodos De Preparación

The synthesis of mepiprazole-d8 (dihydrochloride) involves the incorporation of deuterium atoms into the mepiprazole moleculeIndustrial production methods may involve the use of deuterated reagents and catalysts to achieve high yields and purity of the deuterated compound .

Análisis De Reacciones Químicas

Mepiprazole-d8 (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenylpiperazine structure allows for substitution reactions, where different substituents can be introduced into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Aplicaciones Científicas De Investigación

Mepiprazole-d8 (dihydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery

Mecanismo De Acción

Mepiprazole-d8 (dihydrochloride) exerts its effects by acting as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. The molecular targets include serotonin receptors and adrenergic receptors, and the pathways involved are related to neurotransmitter regulation .

Comparación Con Compuestos Similares

Mepiprazole-d8 (dihydrochloride) is similar to other phenylpiperazine compounds such as:

- Trazodone

- Nefazodone

- Etoperidone These compounds share a similar structure and mechanism of action but differ in their specific pharmacological profiles and therapeutic applications. Mepiprazole-d8 (dihydrochloride) is unique due to its deuterated form, which can provide insights into the effects of deuterium substitution on drug behavior .

Propiedades

Fórmula molecular |

C16H23Cl3N4 |

|---|---|

Peso molecular |

385.8 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;; |

Clave InChI |

FOZDCFRVHJVSIY-VVWBXAJLSA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1CCC2=NNC(=C2)C)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl.Cl |

SMILES canónico |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)

![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)

![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)

![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)

![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)